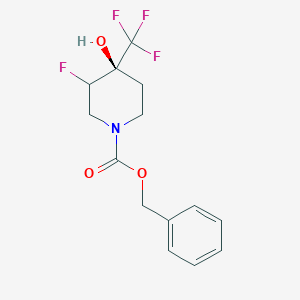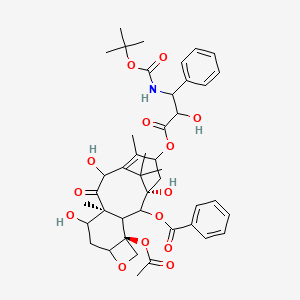
7a-Chloro-16a-methyl Prednisolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7a-Chloro-16a-methyl Prednisolone, also known as Alclometasone, is a synthetic glucocorticoid. It is primarily used for its anti-inflammatory and immunosuppressive properties. This compound is effective in treating corticosteroid-responsive dermatoses, including atopic dermatitis, eczema, psoriasis, and allergic dermatitis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7a-Chloro-16a-methyl Prednisolone involves multiple steps, starting from prednisolone. The key steps include chlorination and methylation reactions. The chlorination is typically carried out using thionyl chloride or phosphorus pentachloride, while the methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 7a-Chloro-16a-methyl Prednisolone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve agents like lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like halogen acids or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogen acids or alkyl halides in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
7a-Chloro-16a-methyl Prednisolone has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Extensively used in dermatology for treating inflammatory skin conditions.
Industry: Utilized in the formulation of topical creams and ointments for its anti-inflammatory properties.
Wirkmechanismus
7a-Chloro-16a-methyl Prednisolone exerts its effects by binding to the glucocorticoid receptor. This binding leads to changes in gene expression, resulting in the suppression of pro-inflammatory mediators and the inhibition of leukocyte migration to sites of inflammation. The compound also decreases capillary permeability and vasodilation .
Vergleich Mit ähnlichen Verbindungen
Prednisolone: A glucocorticoid with similar anti-inflammatory properties but without the chlorination and methylation modifications.
Methylprednisolone: Another glucocorticoid used for similar indications but with different pharmacokinetic properties.
Betamethasone: A potent glucocorticoid with a different structure but similar therapeutic uses.
Uniqueness: 7a-Chloro-16a-methyl Prednisolone is unique due to its specific structural modifications, which enhance its anti-inflammatory and immunosuppressive effects while potentially reducing side effects compared to other glucocorticoids .
Eigenschaften
Molekularformel |
C22H29ClO5 |
|---|---|
Molekulargewicht |
408.9 g/mol |
IUPAC-Name |
(10R,13S,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29ClO5/c1-11-6-14-18-15(23)8-12-7-13(25)4-5-20(12,2)19(18)16(26)9-21(14,3)22(11,28)17(27)10-24/h4-5,7,11,14-16,18-19,24,26,28H,6,8-10H2,1-3H3/t11?,14?,15?,16?,18?,19?,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
FJXOGVLKCZQRDN-LHRFLCFZSA-N |
Isomerische SMILES |
CC1CC2C3C(CC4=CC(=O)C=C[C@@]4(C3C(C[C@@]2([C@]1(C(=O)CO)O)C)O)C)Cl |
Kanonische SMILES |
CC1CC2C3C(CC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B14791117.png)
![2-[(4-Methoxyphenoxy)methyl]morpholine;hydrochloride](/img/structure/B14791130.png)
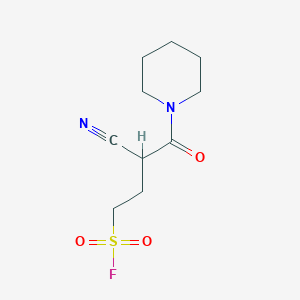
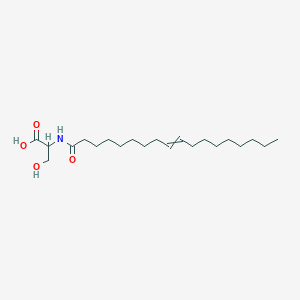
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide](/img/structure/B14791150.png)
![2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole-3,6-dione](/img/structure/B14791160.png)
![1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-fluorocyclobutane-1-carboxylic acid](/img/structure/B14791161.png)
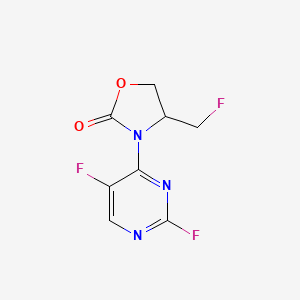
![4-(1,3-Benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B14791168.png)
![2-Chloro-6-iodo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B14791173.png)
![Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B14791175.png)

